(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid
CAS No.: 2231664-43-8
VCID: VC7410409
Molecular Formula: C10H17NO4S
Molecular Weight: 247.31
* For research use only. Not for human or veterinary use.

Description |
(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid is a complex organic compound with a specific stereochemistry, making it a valuable intermediate in organic synthesis. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group and a sulfanyl group at the 4-position of the pyrrolidine ring. The compound's molecular formula is C10H17NO4S, with a molecular weight of 247.31 g/mol . Synthesis and ApplicationsThis compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of pharmaceuticals and bioactive compounds. The presence of the Boc group allows for selective deprotection under acidic conditions, which is useful in multi-step syntheses. The sulfanyl group can participate in various chemical reactions, such as oxidation or alkylation, further expanding its utility. Synthesis Pathways:While specific synthesis pathways for (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid are not detailed in the available literature, it is likely prepared through asymmetric synthesis methods that involve chiral auxiliaries or catalysts to achieve the desired stereochemistry. Potential Applications:
|
---|---|
CAS No. | 2231664-43-8 |
Product Name | (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid |
Molecular Formula | C10H17NO4S |
Molecular Weight | 247.31 |
IUPAC Name | (2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-5-6(16)4-7(11)8(12)13/h6-7,16H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 |
Standard InChIKey | CJGXPXFOEKLTEP-NKWVEPMBSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S |
Solubility | not available |
PubChem Compound | 145708018 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume